molecular formula C18H28N4O6S B558382 Boc-Arg(Tos)-OH CAS No. 13836-37-8

Boc-Arg(Tos)-OH

Cat. No. B558382
CAS RN: 13836-37-8
M. Wt: 428,5 g/mole
InChI Key: WBIIPXYJAMICNU-AWEZNQCLSA-N
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Description

“Boc-Arg(Tos)-OH” is a chemical compound used in peptide synthesis . It is also known as N-tert-butoxycarbonyl-Nomega-tosyl-L-arginine .


Synthesis Analysis

The synthesis of “Boc-Arg(Tos)-OH” involves solid-phase peptide synthesis (SPPS) methods . Side reactions such as transesterification and acetylation have been observed during the synthesis process . Improvements in solid-phase assembly techniques now permit the routine synthesis of long complex peptides .


Molecular Structure Analysis

The molecular formula of “Boc-Arg(Tos)-OH” is C28H39N5O7S . The InChI and SMILES notations provide a textual representation of the compound’s structure .


Chemical Reactions Analysis

In peptide synthesis, side reactions such as transesterification of Boc-Glu (OBzl) occurred in TMAH-catalyzed resin attachment . Acetylation of Boc-Arg (NO2)-resin occurred during resin capping with Ac2O/Et3N .


Physical And Chemical Properties Analysis

“Boc-Arg(Tos)-OH” has a molecular weight of 589.7 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 8 . The compound has a rotatable bond count of 17 and a topological polar surface area of 187 Ų .

Scientific Research Applications

  • Peptide Synthesis and Stability : Cezari & Juliano (1996) investigated the formation of delta-lactam during the synthesis of arginine-containing dipeptides using Boc-Arg(Tos)-OH. They found significant delta-lactam formation in certain coupling procedures, highlighting the need to consider this side reaction in specific syntheses (Cezari & Juliano, 1996).

  • Fluorescence and Protonation Studies : Marshall et al. (2019) developed a fluorescent arginine derivative, Boc-Arg(Nap)-OH. This derivative showed a unique protonation state and underwent excited-state proton transfer, demonstrating its potential in fluorescence-based applications (Marshall et al., 2019).

  • Antithrombin Activity : Poyarkova et al. (2003) synthesized Boc/Tos-L-Phe-L-Arg-Xaa tripeptides to study their interaction with thrombin and trypsin, finding variations in antithrombin activity based on the structure of the synthesized peptides (Poyarkova et al., 2003).

  • Organometallic Chemistry : Girasolo et al. (2010) synthesized novel organotin(IV) complexes with Boc-Arg(Tos)-OH, which demonstrated marked cytotoxic activity against colorectal carcinoma cells, indicating potential applications in cancer therapy (Girasolo et al., 2010).

  • Solid Phase Peptide Synthesis : Rodionova et al. (1997) utilized Boc-Arg(Tos)-OH in the solid phase synthesis of a polypeptide, demonstrating its effectiveness in peptide synthesis applications (Rodionova et al., 1997).

  • Peptide Dimerization : Shimohigashi et al. (1989) described the use of Boc-Arg(Tos)-OH in the synthesis of dimeric peptides, indicating its role in advanced peptide chemistry and potential therapeutic applications (Shimohigashi et al., 1989).

properties

IUPAC Name

(2S)-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O6S/c1-12-7-9-13(10-8-12)29(26,27)22-16(19)20-11-5-6-14(15(23)24)21-17(25)28-18(2,3)4/h7-10,14H,5-6,11H2,1-4H3,(H,21,25)(H,23,24)(H3,19,20,22)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBIIPXYJAMICNU-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30884719
Record name L-Ornithine, N2-[(1,1-dimethylethoxy)carbonyl]-N5-[imino[[(4-methylphenyl)sulfonyl]amino]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30884719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Arg(Tos)-OH

CAS RN

13836-37-8
Record name N2-[(1,1-Dimethylethoxy)carbonyl]-N5-[imino[[(4-methylphenyl)sulfonyl]amino]methyl]-L-ornithine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13836-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Ornithine, N2-((1,1-dimethylethoxy)carbonyl)-N5-(imino(((4-methylphenyl)sulfonyl)amino)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013836378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Ornithine, N2-[(1,1-dimethylethoxy)carbonyl]-N5-[imino[[(4-methylphenyl)sulfonyl]amino]methyl]-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name L-Ornithine, N2-[(1,1-dimethylethoxy)carbonyl]-N5-[imino[[(4-methylphenyl)sulfonyl]amino]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30884719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N2-[(1,1-dimethylethoxy)carbonyl]-N5-[imino[[(4-methylphenyl)sulphonyl]amino]methyl]-L-ornithine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.122
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
348
Citations
J Izdebski, T Gers, D Kunce… - Journal of Peptide …, 2005 - Wiley Online Library
α‐Alkoxycarbonyl protected ornithines were treated with N,N′‐[Z(2Cl)] 2 ‐S‐methylisothiourea and N,N′‐[Z(2Br)] 2 ‐S‐methylisothiourea, N,N′‐Z 2 ‐S‐methylisothiourea and N,N′‐…
Number of citations: 10 onlinelibrary.wiley.com
N Mihala, A Csámpai, J Ilaš, D Kikelj… - Journal of Peptide …, 2006 - Wiley Online Library
Alternative RGD mimetics—with the exception of glycine—c(Arg‐Asp) 1, c(Arg‐Glu) 2 and c[Arg‐Asp(Phe‐OH)] 3 were synthesized. The DKPs were prepared on solid phase with …
Number of citations: 7 onlinelibrary.wiley.com
K HOJO, M MAEDA, YU MU, H KAMADA… - Pharmacy and …, 1999 - Wiley Online Library
A hybrid of chitosan and an antimetastatic laminin‐related peptide was prepared. Acetyl‐Tyr‐Ile‐Gly‐Ser‐Agr‐βAla‐OH (Ac‐YIGSRβA‐OH) was prepared by a solid‐phase method and …
Number of citations: 9 onlinelibrary.wiley.com
D Yang, L Pan, Y Zhong - Chinese Journal of Organic Chemistry, 2003 - sioc-journal.cn
Complete protected Arg-Gly-Asp (RGD) tripeptide, Boc-Arg (Tos)-Gly-Asp (OcHex)-OBzl (TM), was synthesized via two synthetic routes and with different coupling reagents. After …
Number of citations: 9 sioc-journal.cn
SY Shin, Y Kaburaki, M Watanabe… - Bioscience …, 1992 - jstage.jst.go.jp
For the classical solution synthesis of human epidermal growth factor (h-EGF), four protected peptide derivatives, Boc-Lys (Cl-Z)-Trp-Trp-Glu (OcHex)-Leu-Arg (Tos)-OBzl (5), Boc-Glu (…
Number of citations: 5 www.jstage.jst.go.jp
Y Nishiyama, T Yoshikawa, N Ohara, K Kurita… - Journal of the …, 2000 - pubs.rsc.org
A laminin-related antimetastatic peptide was conjugated with chitosan, and antimetastatic activity of the peptide–chitosan conjugate was assayed. Chitosan was converted to its …
Number of citations: 30 pubs.rsc.org
H NAKAMURA, S LEE, S ONO, T KATO… - … journal of peptide …, 1990 - Wiley Online Library
Formation of by‐products of pyrenylalanine‐peptides was observed during the cleavage of a tosyl group in pyrenylalanine‐peptides containing an Arg(Tos) residue with HF, NMR and …
Number of citations: 1 onlinelibrary.wiley.com
T Fujii, S Sakakibara - Bulletin of the Chemical Society of Japan, 1970 - journal.csj.jp
There are still several problems about the protection of imidazole groups during the incorporation of histidyl residues into peptides by the solid-phase method."? Recently, we proposed …
Number of citations: 22 www.journal.csj.jp
SS Wang, ID Kulesha - The Journal of Organic Chemistry, 1975 - ACS Publications
1, 1-Dimethyl 2-Substituted Aminoethanethiols (9-15). To a stirred solution containing 0.2 mol of 2, 3, 4, 5, 6, 7, or 8 in 500 ml of ethanol at 60, a solution containing 23.4 g (0.6 mol) of …
Number of citations: 37 pubs.acs.org
MH Cezari, L Juliano - Peptide research, 1996 - europepmc.org
We evaluated the quantity of delta-lactam generated during the synthesis of arginine-containing dipeptides using Z-Arg (Tos)-OH, Boc-Arg (Tos)-OH, Fmoc-Arg (Boc) 2-OH and Fmoc-…
Number of citations: 49 europepmc.org

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